molecular formula C12H14O2 B6319093 (E)-3-o-Tolyl-acrylic acid ethyl ester CAS No. 24393-48-4

(E)-3-o-Tolyl-acrylic acid ethyl ester

Cat. No.: B6319093
CAS No.: 24393-48-4
M. Wt: 190.24 g/mol
InChI Key: FVVNCRMEGJFCPL-CMDGGOBGSA-N
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Description

(E)-3-o-Tolyl-acrylic acid ethyl ester is an organic compound with the molecular formula C12H14O2 It is an ester derivative of (E)-3-o-Tolyl-acrylic acid, characterized by the presence of an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-o-Tolyl-acrylic acid ethyl ester can be synthesized through the esterification of (E)-3-o-Tolyl-acrylic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction can be represented as follows:

(E)-3-o-Tolyl-acrylic acid+EthanolCatalyst(E)-3-o-Tolyl-acrylic acid ethyl ester+Water\text{(E)-3-o-Tolyl-acrylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} (E)-3-o-Tolyl-acrylic acid+EthanolCatalyst​(E)-3-o-Tolyl-acrylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to esterification. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

(E)-3-o-Tolyl-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to (E)-3-o-Tolyl-acrylic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

    Hydrolysis: (E)-3-o-Tolyl-acrylic acid and ethanol.

    Reduction: (E)-3-o-Tolyl-acrylic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-o-Tolyl-acrylic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring ester functionalities for improved bioavailability.

    Materials Science: It may be utilized in the preparation of polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-o-Tolyl-acrylic acid ethyl ester in various applications depends on its chemical reactivity. In organic synthesis, its ester group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In pharmaceuticals, the ester functionality can be hydrolyzed in vivo to release the active (E)-3-o-Tolyl-acrylic acid, which may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Similar in structure but with a phenyl group instead of a tolyl group.

    Methyl (E)-3-o-Tolyl-acrylate: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl (E)-3-phenyl-acrylate: Similar ester but with a phenyl group instead of a tolyl group.

Uniqueness

(E)-3-o-Tolyl-acrylic acid ethyl ester is unique due to the presence of the o-tolyl group, which can impart distinct electronic and steric effects compared to other similar esters. These effects can influence the compound’s reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

ethyl (E)-3-(2-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVNCRMEGJFCPL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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